molecular formula C27H33N3O4 B1247723 gm 1489 CAS No. 170905-75-6

gm 1489

Cat. No.: B1247723
CAS No.: 170905-75-6
M. Wt: 463.6 g/mol
InChI Key: BLPWNGOQQLJQOL-NRYAXDJKSA-N
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Description

GM 1489 is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It is known for its ability to inhibit various MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, and MMP-9, with different inhibitory constants (Ki values). This compound has shown potential in reducing the expression of MMPs and cell invasion in various cancer cell lines .

Preparation Methods

The synthesis of GM 1489 involves the preparation of N-[(2R)-2-(Carboxymethyl)-4-methylpentanoyl]-L-tryptophan-(S)-methyl-benzylamide. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

GM 1489 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions may involve the replacement of functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like DMSO, ethanol, and buffers like phosphate-buffered saline (PBS). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

GM 1489 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of MMPs and their role in various chemical processes.

    Biology: this compound is employed in biological research to investigate the role of MMPs in cell invasion, migration, and tissue remodeling.

    Medicine: The compound has potential therapeutic applications in the treatment of diseases involving excessive MMP activity, such as cancer, arthritis, and cardiovascular diseases.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting MMPs

Mechanism of Action

The mechanism of action of GM 1489 involves the inhibition of MMPs by binding to their active sites. This binding prevents the MMPs from degrading extracellular matrix components, thereby reducing cell invasion and tissue remodeling. The molecular targets of this compound include MMP-1, MMP-2, MMP-3, MMP-8, and MMP-9. The pathways involved in its action include the regulation of gene expression and signaling pathways related to cell invasion and migration .

Comparison with Similar Compounds

GM 1489 is compared with other MMP inhibitors, such as GM 6001 and acetohydroxamic acid. While this compound and GM 6001 share similarities in their inhibitory effects on MMPs, this compound has shown greater efficacy in certain assays. The unique chemical structure of this compound, which includes the N-[(2R)-2-(Carboxymethyl)-4-methylpentanoyl]-L-tryptophan-(S)-methyl-benzylamide moiety, contributes to its distinct inhibitory profile .

Similar Compounds

Properties

IUPAC Name

(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O4/c1-17(2)13-20(15-25(31)32)26(33)30-24(14-21-16-28-23-12-8-7-11-22(21)23)27(34)29-18(3)19-9-5-4-6-10-19/h4-12,16-18,20,24,28H,13-15H2,1-3H3,(H,29,34)(H,30,33)(H,31,32)/t18-,20+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPWNGOQQLJQOL-NRYAXDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937858
Record name 3-[Hydroxy({1-hydroxy-3-(1H-indol-3-yl)-1-[(1-phenylethyl)imino]propan-2-yl}imino)methyl]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170905-75-6
Record name GM 1489
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170905756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC727678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[Hydroxy({1-hydroxy-3-(1H-indol-3-yl)-1-[(1-phenylethyl)imino]propan-2-yl}imino)methyl]-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GM-1489
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2JBD3H5PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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